N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide

PDE4 inhibition phosphodiesterase screening pyrimidine pharmacology

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide (CAS 88380-64-7, molecular formula C11H18N4O, MW 222.29 g/mol) is a pyrimidine acetamide derivative belonging to the broader class of 1-pyrimidinylacetamide compounds. It is also cataloged under the IUPAC name N,N~2~-diethyl-N~2~-(2-methylpyrimidin-4-yl)glycinamide and the PDB ligand code WDH.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 88380-64-7
Cat. No. B15218356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide
CAS88380-64-7
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=CC(=N1)NC(=O)C)C
InChIInChI=1S/C11H18N4O/c1-5-15(6-2)11-12-8(3)7-10(14-11)13-9(4)16/h7H,5-6H2,1-4H3,(H,12,13,14,16)
InChIKeyABDXZBVENNIQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide (CAS 88380-64-7): Chemical Profile and Procurement Context


N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide (CAS 88380-64-7, molecular formula C11H18N4O, MW 222.29 g/mol) is a pyrimidine acetamide derivative belonging to the broader class of 1-pyrimidinylacetamide compounds. It is also cataloged under the IUPAC name N,N~2~-diethyl-N~2~-(2-methylpyrimidin-4-yl)glycinamide and the PDB ligand code WDH [1]. The compound features a 2-diethylamino-6-methylpyrimidine core with an acetamide side chain at the 4-position, distinguishing it structurally from organophosphate insecticides (e.g., pirimiphos-methyl, pirimiphos-ethyl) that share the same pyrimidine scaffold but possess a phosphorothioate or phosphate ester at position 4 [2]. It is commercially available at 97% purity . Biochemical screening data indicate weak inhibitory activity against PDE4D2 (IC50 = 12,100 nM) and eIF4E-mediated translation (IC50 = 2,610 nM), and the compound has been validated as a crystallographic fragment hit against the Aar2/RNaseH complex (PDB 7FP3, resolution 1.76 Å) in the F2X-Universal Library fragment screening campaign [3][4][5].

Why N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide Cannot Be Replaced by Generic Pyrimidine Derivatives: Key Selectivity and Structural Considerations


Generic pyrimidine derivatives sharing the 2-diethylamino-6-methylpyrimidine scaffold—such as pirimiphos-methyl (an organophosphate insecticide) or 2-diethylamino-6-methylpyrimidin-4(3H)-one (the lactam tautomer)—exhibit fundamentally divergent biological and physicochemical behavior due to the distinct nature of the substituent at the 4-position. Pirimiphos-methyl acts as an irreversible acetylcholinesterase (AChE) inhibitor via its phosphorothioate warhead, whereas the acetamide-bearing target compound lacks this functional group and instead presents an acetamide hydrogen-bonding network that enables distinct protein-ligand interactions, as evidenced by its crystallographically resolved binding pose to the yeast Aar2/RNaseH complex [1][2]. The lactam tautomer (CHEBI:38844) differs in both tautomeric state and hydrogen-bonding donor/acceptor pattern, which can alter solubility and molecular recognition [3]. Even within the 1-pyrimidinylacetamide subclass, the N,N-diethylamino substitution on the pyrimidine ring of this compound modulates electronic properties and steric bulk relative to unsubstituted or mono-substituted analogs, making simple interchange chemically invalid for applications requiring defined target engagement or reproducible fragment elaboration [1][2].

Quantitative Differentiation Evidence for N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide: Bioactivity, Structural Validation, and Purity Data


Biochemical PDE4D2 Inhibition: Differentiation from Organophosphate Insecticide Analogs

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide exhibits measurable, albeit weak, inhibition of human PDE4D2 with an IC50 of 12,100 nM (12.1 μM) in a radioligand displacement assay using [3H-GMP] or [3H-AMP] as substrate against the recombinant catalytic domain expressed in E. coli [1]. In contrast, the structurally related organophosphate analog pirimiphos-methyl (O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate, CAS 29232-93-7) is not reported to inhibit PDE4D2; its primary mode of action is irreversible acetylcholinesterase (AChE) inhibition with an IC50 in the low nanomolar range against insect AChE [2]. This represents a complete mechanistic divergence: the acetamide substitution abolishes AChE inhibitory activity while conferring PDE4D2 binding capacity, albeit at low potency. No parallel PDE4D2 inhibition data for pirimiphos-methyl are available, and this comparison is therefore cross-class inference based on distinct biological targets.

PDE4 inhibition phosphodiesterase screening pyrimidine pharmacology

Crystallographic Fragment Hit Validation: Structural Binding Evidence via PDB 7FP3 at 1.76 Å Resolution

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide (fragment code P08F11, PDB ligand WDH) was identified as a crystallographic hit in the F2X-Universal Library fragment screening campaign (>1,000 compounds) against the yeast spliceosomal Aar2/RNaseH protein complex [1]. The compound exhibited reproducible binding in the crystal lattice, and its binding pose was resolved at 1.76 Å resolution (PDB 7FP3, R-work 0.263, R-free 0.311), confirming specific molecular interactions at a defined binding site on the protein surface [2]. Among the 269 total fragment hits reported in this campaign, only a subset were deposited as individual PDB entries, and the inclusion of this compound as a distinct entry (7FP3) indicates sufficient electron density quality and binding site occupancy to warrant standalone structural validation [1]. This crystallographic validation provides direct structural information—binding pose, interacting residues, and hydrogen-bonding pattern—that is absent for fragments that yielded only weak or ambiguous density. No quantitative binding affinity (Kd, IC50, or ΔTm) data for this specific fragment-target pair were reported in the primary publication, and the fragment was not prioritized for further elaboration in the published study [1].

fragment-based drug discovery X-ray crystallography protein-ligand complex

eIF4E-Mediated Translation Inhibition: Biochemical Differentiation of the Acetamide Scaffold

In a cell-free biochemical assay measuring eIF4E-mediated translation in flexi rabbit reticulocyte lysate using luciferase mRNA as reporter, N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide inhibited cap-dependent translation with an IC50 of 2,610 nM (2.61 μM) [1]. This activity, while modest, is mechanistically distinct from the compound's PDE4D2 inhibition (IC50 12,100 nM) [2], suggesting that the acetamide-pyrimidine scaffold engages multiple biological targets. No eIF4E translation inhibition data have been reported for the structurally related organophosphate analogs (pirimiphos-methyl, pirimiphos-ethyl) or the pyrimidinone tautomer (CHEBI:38844), making cross-class comparison infeasible. The observed 4.6-fold higher potency against eIF4E-mediated translation relative to PDE4D2 (2,610 nM vs. 12,100 nM) provides a quantitative basis for prioritizing this compound in translation-focused screening cascades over PDE4-focused programs.

translation inhibition eIF4E chemical biology

Commercial Purity Specification: 97% Baseline for Procurement Evaluation

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide is commercially available from Leyan (Product No. 2213750) at a stated purity of 97% . This purity level is typical for research-grade screening compounds and fragments. For comparison, pirimiphos-methyl analytical standards are typically supplied at 98–99% purity for residue analysis applications [1]. However, the acetamide compound is not registered as an agrochemical active ingredient and therefore is not subject to the same purity certification requirements (e.g., FAO specifications) as the organophosphate insecticide analogs. The 97% purity specification, combined with the compound's defined molecular identity (CAS 88380-64-7, unambiguous SMILES: CCNC(=O)CN(CC)c1ccnc(n1)C) and X-ray structural validation (PDB 7FP3), provides sufficient quality assurance for biochemical screening and fragment-based drug discovery applications, where initial hits are typically profiled at >95% purity before follow-up resynthesis and purification.

compound procurement purity specification chemical sourcing

Optimal Research and Industrial Application Scenarios for N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide (CAS 88380-64-7)


Fragment-Based Drug Discovery (FBDD) Starting Point for Aar2/RNaseH or Splicing Factor Targets

The compound is a validated crystallographic fragment hit against the yeast Aar2/RNaseH complex (PDB 7FP3, 1.76 Å), providing a defined binding pose that can serve as a starting point for structure-guided fragment growing, merging, or linking strategies targeting spliceosomal protein-protein interaction sites [1]. Medicinal chemistry teams pursuing pre-mRNA splicing modulation can use the deposited coordinates (freely available from the PDB) to design analogs with improved binding affinity, leveraging the acetamide and diethylamino moieties as vectors for chemical elaboration.

PDE4D2 Biochemical Screening and Selectivity Profiling Panel

With a measured IC50 of 12,100 nM against PDE4D2 [2], this compound is suitable as a low-potency reference compound in PDE4 isozyme selectivity panels, particularly for benchmarking assay sensitivity and for use as a starting scaffold in medicinal chemistry optimization campaigns aimed at improving PDE4D2 potency. Its weak activity makes it inappropriate as a stand-alone chemical probe but appropriate as a fragment hit for lead generation.

Cap-Dependent Translation Inhibition Studies in Cell-Free Lysate Systems

The compound inhibits eIF4E-mediated translation with an IC50 of 2,610 nM in rabbit reticulocyte lysate [3], supporting its use as a tool compound for studying cap-dependent translation mechanisms in biochemical assays. Its 4.6-fold selectivity for translation inhibition over PDE4D2 inhibition provides a basis for target-specific follow-up studies, though cellular permeability and cytotoxicity data are not available and should be determined empirically.

Chemical Biology Probe Development via Structure-Guided Optimization

The combination of (a) a publicly deposited crystal structure (PDB 7FP3) defining the binding mode to a protein target, (b) biochemical activity data against two distinct targets (PDE4D2 and eIF4E-mediated translation), and (c) commercial availability at 97% purity makes this compound a practical entry point for academic chemical biology groups developing novel chemical probes. The absence of a phosphorothioate group eliminates the AChE liability associated with the organophosphate analogs, reducing off-target safety concerns during handling [1].

Quote Request

Request a Quote for N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.